N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide
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Overview
Description
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine group and a pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-aminopyridine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(6-aminopyridin-2-yl)-4’-cyanobiphenyl-4-sulfonamide
Uniqueness
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is unique due to its specific combination of an amine group and a pyridine ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various biological and chemical applications .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14) |
InChI Key |
ZQFOXDBPAAESTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=N1)N)C |
Origin of Product |
United States |
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